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Compound of Interest

Compound Name: Aplaviroc

Cat. No.: B1665140

An In-Depth Technical Guide to Aplaviroc: A Spiro-diketo-piperazine CCR5 Antagonist

Introduction

Aplaviroc (codenamed AK602, GW-873140) is a potent, synthetic, small-molecule antagonist
of the C-C chemokine receptor type 5 (CCR5).[1][2][3] It belongs to the spiro-diketo-piperazine
class of compounds and was developed for the treatment of HIV-1 infection.[4][5][6] As an entry
inhibitor, Aplaviroc's mechanism of action is to block the initial stage of HIV-1 infection, where
the virus enters host immune cells.[1] It specifically targets R5-tropic HIV-1 strains, which utilize
the CCR5 co-receptor for cell entry.[5][6] Despite demonstrating potent anti-HIV activity in vitro,
its clinical development was terminated in October 2005 due to concerns about severe,
idiosyncratic hepatotoxicity observed in Phase Ilb clinical trials.[4][7][8] This guide provides a
detailed technical overview of Aplaviroc, focusing on its chemical nature, mechanism of action,
guantitative data, and the experimental protocols used in its evaluation.

Chemical Structure and Classification

Aplaviroc is characterized by a spiro-diketo-piperazine core structure.[5] This structural motif is
central to its pharmacological activity. The IUPAC name for Aplaviroc is 4-(4-{[(3R)-1-butyl-3-
[(R)-cyclohexylhydroxymethyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-
yllmethyl}phenoxy)benzoic acid.[4]

e Chemical Formula: C33Ha3N3O0e[4]

e Molar Mass: 577.722 g-mol~2[4]
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Mechanism of Action: CCR5 Antagonism

The primary target of Aplaviroc is the human CCR5 receptor, a G-protein-coupled receptor
found on the surface of immune cells such as T-cells and macrophages.[6] In R5-tropic HIV-1
infection, the viral envelope glycoprotein, gp120, first binds to the CD4 receptor on the host
cell. This binding induces a conformational change in gp120, exposing a binding site for a co-
receptor, which for R5-tropic strains is CCR5. The subsequent interaction between gp120 and
CCRE5 facilitates the fusion of the viral and host cell membranes, allowing the viral capsid to
enter the cell.[9]

Aplaviroc functions as a noncompetitive, allosteric antagonist of CCR5.[1] It binds to a
hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding event
induces a conformational change in the receptor's extracellular loops, which prevents the
interaction with the gp120-CD4 complex.[10] By blocking the gp120-CCRS5 binding step,
Aplaviroc effectively inhibits viral entry and subsequent replication.[10][11]
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Caption: HIV-1 entry pathway and Aplaviroc's mechanism of action.

Quantitative Data Summary
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The following tables summarize the key quantitative data related to Aplaviroc's in vitro activity,
binding affinity, and clinical safety profile.

Table 1: In Vitro Anti-HIV-1 Activity of Aplaviroc This table presents the 50% inhibitory
concentrations (ICso) of Aplaviroc against various R5-tropic HIV-1 strains.

HIV-1 Strain ICs0 (NM) Reference(s)
HIV-1Ba-L (Wild-type) 0.1-0.4 [10][11][12]
HIV-1JRFL (Wild-type) 0.1-0.4 [10][11][12]
HIV-1MOKW (Wild-type) 0.1-0.4 [10][11][12]
HIV-1MM (Multidrug-Resistant) 0.4 -0.6 [10][11][12]
HIV-1JSL (Multidrug-Resistant) 0.4 - 0.6 [10][11][22]
rgpl120/sCD4 binding to CCR5 2.7 [11][12]

Table 2: CCR5 Binding Affinity of Aplaviroc and Other CCR5 Inhibitors This table compares
the dissociation constant (Kd) of Aplaviroc with other CCRS5 inhibitors, indicating its high
binding affinity.

Compound Kd (nM) Reference(s)
Aplaviroc 29110 [10][11][22]
E921/TAK-779 32.2+9.6 [11][12]
AK671/SCH-C 16.0+ 1.5 [11][12]
Vicriviroc 0.40 £0.02 [13]

Maraviroc 0.18 £0.02 [13]

Table 3: Hepatotoxicity Data from Phase IIb Clinical Trials (ASCENT & EPIC) This table
summarizes the incidence of treatment-emergent elevations in liver enzymes among patients
receiving Aplaviroc compared to control groups.[7][14][15]

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://www.benchchem.com/product/b1665140?utm_src=pdf-body
https://www.benchchem.com/product/b1665140?utm_src=pdf-body
https://www.benchchem.com/product/b1665140?utm_src=pdf-body
https://www.targetmol.com/compound/aplaviroc
https://www.glpbio.com/aplaviroc-hydrochloride.html
https://www.medchemexpress.com/aplaviroc-hydrochloride.html
https://www.targetmol.com/compound/aplaviroc
https://www.glpbio.com/aplaviroc-hydrochloride.html
https://www.medchemexpress.com/aplaviroc-hydrochloride.html
https://www.targetmol.com/compound/aplaviroc
https://www.glpbio.com/aplaviroc-hydrochloride.html
https://www.medchemexpress.com/aplaviroc-hydrochloride.html
https://www.targetmol.com/compound/aplaviroc
https://www.glpbio.com/aplaviroc-hydrochloride.html
https://www.medchemexpress.com/aplaviroc-hydrochloride.html
https://www.targetmol.com/compound/aplaviroc
https://www.glpbio.com/aplaviroc-hydrochloride.html
https://www.medchemexpress.com/aplaviroc-hydrochloride.html
https://www.glpbio.com/aplaviroc-hydrochloride.html
https://www.medchemexpress.com/aplaviroc-hydrochloride.html
https://www.benchchem.com/product/b1665140?utm_src=pdf-body
https://www.benchchem.com/product/b1665140?utm_src=pdf-body
https://www.targetmol.com/compound/aplaviroc
https://www.glpbio.com/aplaviroc-hydrochloride.html
https://www.medchemexpress.com/aplaviroc-hydrochloride.html
https://www.glpbio.com/aplaviroc-hydrochloride.html
https://www.medchemexpress.com/aplaviroc-hydrochloride.html
https://www.glpbio.com/aplaviroc-hydrochloride.html
https://www.medchemexpress.com/aplaviroc-hydrochloride.html
https://www.natap.org/2006/ICAAC/ICAAC_57.htm
https://www.natap.org/2006/ICAAC/ICAAC_57.htm
https://www.benchchem.com/product/b1665140?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/18070967/
https://journals.asm.org/doi/abs/10.1128/aac.00821-07
https://pmc.ncbi.nlm.nih.gov/articles/PMC2258506/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Aplaviroc Recipients

Parameter Control Recipients (nh=55)
(n=281)
Grade =2 ALT* Elevation 6.0% (17/281) 3.6% (2/55)
Grade =2 Total Bilirubin
_ 10.3% (29/281) 7.3% (4/55)
Elevation
Grade =3 ALT & Total Bilirubin
_ 0.7% (2/281) 0% (0/55)
Elevation
*ALT: Alanine

Aminotransferase

Table 4: Pharmacokinetic and Pharmacodynamic Parameters of Aplaviroc This table highlights
key pharmacokinetic (PK) and pharmacodynamic (PD) properties of Aplaviroc from clinical

studies.

Parameter Value Reference(s)
Plasma Half-life ~3 hours [15][16]
Time to >98% CCR5 Receptor )

2-3 hours post-dosing [16]
Occupancy
Time to 50% CCR5 Receptor

>100 hours [16]
Occupancy (Washout)
Antiviral Response (600 mg Mean 1.66 logio decline in [15]
BID, 10 days) HIV-1 RNA

Experimental Protocols

Detailed methodologies are crucial for the evaluation of antiviral agents. Below are
representative protocols for assays used to characterize Aplaviroc.

CCRS5 Binding Assay (Flow Cytometry-Based Receptor
Occupancy)
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This assay measures the ability of a compound to bind to CCR5 on the cell surface by
quantifying the displacement of a fluorescently labeled monoclonal antibody (mAb) that
recognizes a specific epitope on the receptor.[16]

Methodology:

o Cell Preparation: Use a cell line expressing human CCR5 (e.g., transfected HEK 293T cells
or peripheral blood mononuclear cells).

e Compound Incubation: Incubate cells with varying concentrations of Aplaviroc to allow
binding to CCR5.

e Antibody Staining: Add a fluorescently-conjugated anti-CCR5 mAb (e.g., 2D7-FITC) that
competes with or is blocked by the bound compound. An isotype control is used to determine
background fluorescence.

e Incubation: Incubate the cell-compound-antibody mixture in the dark at 4°C for 30-60
minutes.[17]

e Washing: Wash the cells with a buffer (e.g., PBS with 1% BSA) to remove unbound antibody.

» Data Acquisition: Analyze the cells using a flow cytometer to measure the mean fluorescence
intensity (MFI) of the cell population.

e Analysis: Areduction in MFI in the presence of Aplaviroc indicates binding and
displacement of the mAb. The percentage of receptor occupancy is calculated relative to
untreated controls.
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Caption: Workflow for a flow cytometry-based CCR5 binding assay.
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HIV-1 Pseudovirus Entry Assay

This is a common and safe method to quantify the inhibition of viral entry. It uses replication-
defective HIV-1 particles that are "pseudotyped” with an HIV-1 envelope protein and contain a
reporter gene (e.g., luciferase).[18][19]

Methodology:

Cell Seeding: Seed target cells (e.g., TZM-bl or U87-CD4-CCRS5 cells) in a 96-well plate and
incubate overnight to allow adherence.

o Compound Preparation: Prepare serial dilutions of Aplaviroc in culture medium.

« Infection: Add the diluted Aplaviroc to the cells, followed immediately by the addition of a
fixed amount of HIV-1 pseudovirus.

 Incubation: Incubate the plates for 48-72 hours at 37°C to allow for viral entry, reverse
transcription, integration, and reporter gene expression.[19]

o Cell Lysis and Readout: Remove the culture medium and lyse the cells. Add a luciferase
substrate reagent to the cell lysate.[19]

o Data Acquisition: Measure the luminescence using a luminometer. The light output is directly
proportional to the level of viral entry and infection.

e Analysis: Calculate the 50% inhibitory concentration (ICso) by plotting the percentage of
inhibition against the log of Aplaviroc concentration and fitting the data to a dose-response
curve.[20]
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Caption: Workflow for an HIV-1 pseudovirus entry assay.
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Clinical Development and Discontinuation

Aplaviroc entered Phase llb clinical trials, including the ASCENT and EPIC studies, to
evaluate its safety and efficacy in treatment-naive HIV-infected adults.[14][15] However, the
development program was halted prematurely in 2005.[4] The primary reason for
discontinuation was a higher-than-expected incidence of severe, idiosyncratic hepatotoxicity.[7]
[14] This liver injury was not found to be correlated with plasma drug concentrations,
suggesting a complex mechanism intrinsic to the molecule itself.[7][14] In addition to the safety
concerns, some data from the trials suggested that Aplaviroc's antiviral efficacy was not
comparable to existing standard-of-care regimens.[4][21]
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Caption: Logical flow of Aplaviroc's development and discontinuation.

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/product/b1665140?utm_src=pdf-body-img
https://www.benchchem.com/product/b1665140?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

Aplaviroc stands as a significant case study in drug development. As a spiro-diketo-piperazine
derivative, it demonstrated exceptional potency and high affinity for the CCR5 receptor in
preclinical studies, validating the potential of this chemical class and the therapeutic strategy of
HIV entry inhibition. However, its journey was cut short by unforeseen and severe
hepatotoxicity in clinical trials, a risk that was not predicted by early studies. This underscores
the critical challenge of translating promising in vitro data into a safe and effective clinical
therapeutic. While Aplaviroc itself did not succeed, the research paved the way for other
CCR5 antagonists, like Maraviroc, which successfully navigated clinical development and
became an important option in antiretroviral therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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